2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl fluoride
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Overview
Description
2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl fluoride is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl fluoride typically involves the reaction of 1,3-benzothiazol-2(3H)-one with chlorosulfonic acid. This reaction produces 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride, which can then be converted to the fluoride derivative through further reactions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles such as amines, alcohols, or water.
Hydrolysis: The compound can be hydrolyzed to form 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonic acid.
Common Reagents and Conditions
Common reagents used in these reactions include chlorosulfonic acid, water, alcohols, and amines. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
Major products formed from these reactions include 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonic acids, esters, and amides .
Scientific Research Applications
2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl fluoride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modify proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride
- 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
- 1,3-Benzothiazole-6-sulfonyl chloride
Properties
Molecular Formula |
C7H4FNO3S2 |
---|---|
Molecular Weight |
233.2 g/mol |
IUPAC Name |
2-oxo-3H-1,3-benzothiazole-6-sulfonyl fluoride |
InChI |
InChI=1S/C7H4FNO3S2/c8-14(11,12)4-1-2-5-6(3-4)13-7(10)9-5/h1-3H,(H,9,10) |
InChI Key |
KXMGPVOZCINTIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)F)SC(=O)N2 |
Origin of Product |
United States |
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